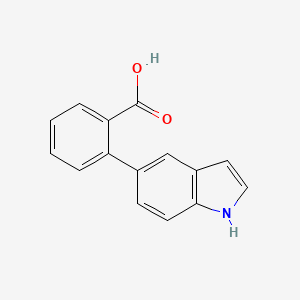

2-(1H-indol-5-yl)benzoic Acid

Beschreibung

Contextual Significance of Indole (B1671886) and Benzoic Acid Scaffolds in Medicinal Chemistry

The foundation of the interest in 2-(1H-indol-5-yl)benzoic acid lies in the well-established and diverse biological activities of its constituent parts. Both indole and benzoic acid are considered "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity.

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. evitachem.comnih.gov It is present in numerous natural products, alkaloids, and essential amino acids like tryptophan, which is a precursor to neurotransmitters such as serotonin (B10506) and melatonin. ontosight.ai The versatility of the indole scaffold has led to its incorporation into a wide array of therapeutic agents. nih.gov

Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including:

Anticancer: Compounds like Vincristine are well-known indole-based anticancer drugs. researchgate.net Other derivatives have shown potential in treating various cancers, including breast cancer. nih.gov

Anti-inflammatory: Indomethacin is a classic example of an indole-containing nonsteroidal anti-inflammatory drug (NSAID). ontosight.ai

Antimicrobial and Antiviral: The indole structure is found in agents active against bacteria, fungi, and viruses. evitachem.comnih.gov For instance, Arbidol is an indole derivative used as an antiviral for influenza. ontosight.ai

Neurological and Psychiatric: The structural similarity to neurotransmitters has led to the development of indole-based drugs for conditions like schizophrenia (Roxindole) and depression (Amedalin). ontosight.airesearchgate.net

Other Activities: The pharmacological profile of indole derivatives also extends to antihypertensive, antioxidant, antidiabetic, and anti-parasitic effects. nih.govontosight.ainih.gov

The ability of the indole ring to mimic protein structures and participate in various biological interactions makes it a prime candidate for drug design. nih.gov

Benzoic acid and its derivatives are aromatic carboxylic acids that are also prevalent in nature and synthetic medicine. vulcanchem.comnih.gov The carboxylic acid group often enhances a molecule's ability to interact with biological targets through hydrogen bonding and can improve its pharmacokinetic properties.

The biological activities associated with benzoic acid derivatives are extensive and varied:

Anti-inflammatory: Salicylic acid and its derivative, acetylsalicylic acid (Aspirin), are prominent anti-inflammatory agents. vulcanchem.com

Antimicrobial: Benzoic acid and its salts are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial and antifungal properties. researchgate.netresearchgate.net

Anticancer: Certain benzoic acid derivatives have been investigated and shown to possess remarkable anticancer potential. vulcanchem.comnih.gov For example, Tallimustine, a benzoic acid mustard derivative, has shown activity against colorectal cancer. vulcanchem.com

VLA-4 Antagonism: A series of benzoic acid derivatives have been synthesized and identified as potent antagonists of Very Late Antigen-4 (VLA-4), a target for treating inflammatory conditions like pleurisy. acs.org

Other Therapeutic Uses: The scaffold is found in drugs with diverse applications, including diuretics (Furosemide), anti-allergic drugs (Tranilast), and local anesthetics (Benzocaine). vulcanchem.com

Overview of this compound as a Chemical Entity in Research

This compound, identified by the CAS number 886363-17-3, is a specific isomer within the family of indolylbenzoic acids. vulcanchem.com Its molecular structure consists of a benzoic acid ring attached to the 5-position of an indole ring. This arrangement of the two scaffolds dictates its specific chemical properties and biological interaction potential.

The compound is recognized as a valuable building block for the synthesis of more complex molecules. evitachem.com Its synthesis can be approached through various organic chemistry routes, including the Fischer indole synthesis or modern palladium-catalyzed coupling reactions, which offer scalability and high purity. evitachem.com The molecule itself can undergo typical reactions of both indoles and carboxylic acids, such as oxidation of the indole ring or reduction of the carboxylic acid group. evitachem.com

Research has explored this compound and its analogs for several potential therapeutic applications. The mechanism of action is thought to involve the indole moiety binding to specific enzymes or receptors, thereby modulating their activity. evitachem.com It has been investigated for its potential bioactive properties, including antimicrobial, anti-inflammatory, and anticancer effects. evitachem.com Notably, it has been explored as a potential therapeutic agent in the context of drug development for conditions such as castration-resistant prostate cancer. evitachem.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO₂ |

| CAS Number | 886363-17-3 |

| Structure | An indole ring linked at its 5-position to the 2-position of a benzoic acid ring. |

Data sourced from multiple chemical databases.

Research Trajectory and Future Perspectives for this compound and its Analogs

While direct research on this compound is ongoing, a significant portion of the research trajectory can be understood through the extensive studies on its analogs. By modifying the core structure, scientists aim to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets. This approach underscores the compound's role as a versatile scaffold.

One area of significant research is in inflammation. A study on novel 2-(indole arylamide) benzoic acid analogs identified them as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. researchgate.net Compounds from this series showed potent anti-inflammatory activity in cellular and animal models, suggesting that this scaffold is promising for developing safer anti-inflammatory drugs. researchgate.net

Another therapeutic avenue is in antiviral research. An analog, 3-((1H-indol-5-yl)methyl)benzoic acid , was synthesized and investigated as part of a series of indole compounds designed to inhibit HIV-1 entry by targeting the gp41 hydrophobic pocket. nih.gov This research highlights the potential of the indole-benzoic acid framework in developing fusion inhibitors. nih.gov

Furthermore, analogs such as 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been designed and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. nih.gov Optimization of this series led to the discovery of potent and selective inhibitors, demonstrating the scaffold's utility in targeting specific enzymes. nih.gov

The future for this compound and its derivatives appears promising. The continued exploration of indole and benzoic acid-based compounds in drug discovery suggests a sustained interest in this chemical space. nih.gov Future research will likely focus on synthesizing new analogs, conducting detailed structure-activity relationship (SAR) studies to optimize their biological effects, and exploring novel therapeutic targets. nih.gov The strategic design of new derivatives holds the potential to yield novel drug candidates with high efficacy and reduced toxicity for a wide range of diseases. nih.gov

Table 2: Investigated Analogs of this compound and their Research Focus

| Analog Class | Research Focus | Key Findings |

| 2-(Indole arylamide) benzoic acids | Dual COX-2 / 5-LOX Inhibition (Anti-inflammatory) | Identified potent inhibitors of NO and PGE2 production in macrophages. researchgate.net |

| 3-((1H-Indol-5-yl)methyl)benzoic acid | HIV-1 Fusion Inhibition | Part of a series of compounds targeting the gp41 hydrophobic pocket. nih.gov |

| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | cPLA2α Inhibition (Anti-inflammatory) | Led to the discovery of potent and selective enzyme inhibitors. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-indol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGXRKSYWVXMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399743 | |

| Record name | 2-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-17-3 | |

| Record name | 2-(1H-Indol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Indol 5 Yl Benzoic Acid and Structural Analogs

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of the target molecule, 2-(1H-indol-5-yl)benzoic acid, suggests two primary disconnection strategies. The first involves the formation of the indole (B1671886) ring system as a key step, while the second focuses on creating the biaryl C-C bond between pre-existing indole and benzoic acid precursors.

Strategy 1: Indole Ring Formation (e.g., Fischer Indolization) This approach disconnects the indole ring itself. The Fischer indole synthesis is a common method for forming the indole core. evitachem.com This retrosynthesis leads to precursors such as a (4-substituted-phenyl)hydrazine and a keto-acid or its ester equivalent, like 2-formylbenzoic acid derivatives. The challenge in this approach is managing the conditions required for the cyclization, which often involve strong acids and high temperatures that could be incompatible with other sensitive functional groups.

Strategy 2: C-C Bond Formation (e.g., Cross-Coupling) This modern approach disconnects the C2-aryl bond. This strategy is highly convergent and relies on transition-metal-catalyzed cross-coupling reactions. The key precursors would be an indole functionalized at the 2-position and a benzoic acid derivative, or vice-versa. Common precursors for this strategy include:

Indole component : 2-Bromo- or 2-triflyloxy-1H-indole-5-boronic acid (or ester).

Benzoic acid component : A corresponding halo-benzoic acid, such as methyl 2-bromobenzoate. Alternatively, a C-H activation strategy could directly couple a C-H bond of the indole with a functionalized benzoic acid, simplifying the precursor requirements. smolecule.com

Contemporary Synthetic Routes for Indole-Benzoic Acid Conjugates

Modern synthetic chemistry offers a variety of powerful methods for constructing indole-benzoic acid conjugates, ranging from linear multi-step sequences to highly efficient one-pot cyclization and coupling reactions.

Classical multi-step syntheses remain a reliable way to construct complex indole derivatives. These routes offer clear, sequential transformations, allowing for purification of intermediates at each stage.

The Reissert indole synthesis is a well-established multi-step method that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylate. derpharmachemica.comresearchgate.net This ester can then be hydrolyzed to the carboxylic acid and further modified. For the target molecule, this would involve starting with a suitably substituted o-nitrotoluene.

Another foundational multi-step approach is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in The required arylhydrazone is typically prepared in a separate step from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). nih.gov Condensation of aryl hydrazines with pyruvates is a common route to produce indole-2-carboxylic acid esters, which are direct precursors to the acid. nih.gov

A general multi-step sequence could also involve the protection of the indole nitrogen, followed by directed lithiation at C-2 and subsequent reaction with a benzoic acid derivative. This is followed by deprotection to yield the final product.

Transition metal-catalyzed reactions have revolutionized the synthesis of biaryl compounds, including indole-benzoic acid conjugates. These methods are often characterized by high yields, functional group tolerance, and precise regiocontrol.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. The Larock indole synthesis, for example, is a palladium-catalyzed annulation that can construct 2,3-disubstituted indoles from ortho-iodoanilines and internal alkynes. smolecule.com For the target molecule, a Suzuki coupling between a 5-substituted-2-haloindole and a (2-carboxyphenyl)boronic acid (or its ester) is a highly feasible and convergent approach.

Domino and Cascade Reactions: More advanced strategies involve domino or cascade reactions where multiple bonds are formed in a single pot. A copper(II)-catalyzed domino coupling/cyclization process can assemble 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids under aerobic conditions. organic-chemistry.org Similarly, rhodium catalysts can be used for oxidative annulation reactions to form complex structures from simpler precursors. smolecule.com

C-H Activation/Functionalization: Direct C-H activation is an increasingly important strategy that avoids the need to pre-functionalize the starting materials with halides or organometallic reagents. Ruthenium-catalyzed C-H arylation has been used to achieve regioselective synthesis of indole-benzoic acid hybrids. smolecule.com While C7-functionalization has been a notable success, the principles can be adapted for other positions. smolecule.com Rhodium(III) catalysis is also effective for C2–H activation of an indole, followed by annulation with another reactant to build fused systems. acs.org

| Reaction Type | Catalyst System | Precursors | Key Features |

| Larock Annulation | Palladium-based | o-Iodoanilines, Internal Alkynes | Precise construction of 2,3-disubstituted indoles. smolecule.com |

| Domino Coupling | Copper(II) | 2-Alkynylanilines, Boronic Acids | Aerobic conditions, straightforward assembly. organic-chemistry.org |

| C-H Arylation | Ruthenium-based | Indole Carboxylic Acids | High regioselectivity, avoids pre-functionalization. smolecule.com |

| Oxidative Annulation | Rhodium-based | Simpler Precursors | High purity products, molecular oxygen as oxidant. smolecule.com |

| Cyclization | Indium-based | 2-Ethynylanilines | Good yields for polyfunctionalized indoles. organic-chemistry.org |

The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.net These approaches are replacing many conventional methods that use harsh conditions or toxic solvents. openmedicinalchemistryjournal.comtandfonline.comscilit.com

Microwave-Assisted Synthesis: Microwave irradiation is a key green technology that can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. tandfonline.comtandfonline.com The Fischer-indole synthesis, for example, can be efficiently carried out under microwave conditions. researchgate.net

Alternative Solvents and Catalysts: The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green indole synthesis. openmedicinalchemistryjournal.com Water can be an excellent solvent for certain multi-component reactions leading to 3-substituted indoles. openmedicinalchemistryjournal.com Reusable solid acid catalysts, such as cellulose (B213188) sulfuric acid, offer an eco-friendly alternative to traditional Lewis acids and can be employed under solvent-free conditions. openmedicinalchemistryjournal.com

Multi-Component Reactions (MCRs): MCRs are inherently green as they combine three or more reactants in a single step, leading to high atom economy and reduced waste. researchgate.net An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization can assemble the indole core from simple anilines and isocyanides in ethanol (B145695) without a metal catalyst. rsc.org

| Green Approach | Example/Methodology | Advantages |

| Microwave Irradiation | Fischer-Indole Synthesis | Rapid, energy-efficient, improved yields. researchgate.nettandfonline.comtandfonline.com |

| Green Solvents | Reactions in water or PEG-600 | Reduced toxicity, low cost, environmentally friendly. openmedicinalchemistryjournal.com |

| Reusable Catalysts | Cellulose Sulfuric Acid | Non-hygroscopic solid, reusable, economical. openmedicinalchemistryjournal.com |

| Multi-Component Reactions | Ugi reaction followed by cyclization | High atom economy, convergent, mild conditions. rsc.org |

| Solvent-Free Reactions | Indole synthesis using solid catalysts | No solvent waste, simplified workup. openmedicinalchemistryjournal.com |

Derivatization Strategies for Structural Diversity

Once the this compound scaffold is synthesized, its structure can be further diversified by targeting specific reactive sites on the molecule.

The indole ring is a rich platform for further functionalization. The most common modifications occur at the indole nitrogen (N-1) and the C-3 position.

N-H Functionalization: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile. This allows for the introduction of a wide variety of alkyl or aryl groups at the N-1 position, which can significantly alter the molecule's properties.

C-3 Electrophilic Substitution: In the absence of strong directing groups, the C-3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic substitution. bhu.ac.in Common reactions include:

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine (like dimethylamine) introduces an aminomethyl group at C-3. nih.gov

Vilsmeier-Haack Reaction: This reaction with phosphorus oxychloride and DMF introduces a formyl group (–CHO) at C-3. nih.gov

Nitration: Using non-acidic nitrating agents like benzoyl nitrate (B79036) can introduce a nitro group at C-3. Under strongly acidic conditions, protonation at C-3 deactivates the pyrrole (B145914) ring, and substitution may occur on the benzene (B151609) ring instead (e.g., at C-5). bhu.ac.in

Borylation: Benzoic acid can promote the C2-H borylation of indoles with pinacolborane, offering a route to further functionalization at that position. researchgate.net

Other Modifications: The indole ring itself can be oxidized to produce indole-2,3-dione derivatives. evitachem.com The carboxylic acid group on the benzoic acid portion of the molecule can also be readily converted into esters, amides, or reduced to an alcohol, further expanding the structural diversity. evitachem.comderpharmachemica.com

| Reaction | Reagents | Position Targeted | Product |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide | N-1 | N-Alkyl Indole |

| Mannich Reaction | Formaldehyde, Dimethylamine, Acetic Acid | C-3 | 3-(Dimethylaminomethyl)indole (Gramine) |

| Vilsmeier-Haack | POCl₃, DMF | C-3 | Indole-3-carboxaldehyde |

| Nitration | Benzoyl Nitrate | C-3 | 3-Nitroindole |

| Esterification | Alcohol, Acid Catalyst | COOH group | Benzoic Ester |

| Amidation | Amine, Coupling Agent (e.g., EDC, HOBt) | COOH group | Benzoic Amide |

Modifications at the Benzoic Acid Moiety

The carboxylic acid is often essential for activity, acting as a key anchoring point through hydrogen bonding with target proteins. nih.gov In studies of bisindole inhibitors, a free carboxylic acid on an attached benzyl (B1604629) ring was found to be indispensable for activity. nih.gov Molecular docking studies have shown that the carboxyl group can form a crucial hydrogen bond with specific amino acid residues, such as Arginine (Arg263) in the Mcl-1 protein, mimicking the interactions of natural pro-apoptotic proteins. nih.gov

Common modifications to the benzoic acid moiety include esterification and amide formation. However, these changes often lead to a decrease or complete loss of biological activity. Studies on related indole acetic acid derivatives revealed that replacing the carboxyl group with other acidic functionalities significantly reduces activity, while amide analogues typically exhibit diminished or eliminated effects. smolecule.com This suggests that both the acidic nature and the specific steric and electronic arrangement of the carboxylic acid group are vital for optimal interaction with biological targets. smolecule.com In some cases, converting the carboxylic acid to its corresponding methyl ester has been shown to reduce binding activity, further highlighting the importance of the free acid. mdpi.com

Table 1: Research Findings on Modifications at the Benzoic Acid Moiety

| Modification Type | Resulting Group | Reported Impact on Activity | Source |

|---|---|---|---|

| Esterification | Methyl Ester (-COOCH₃) | Reduced binding affinity. mdpi.com | mdpi.com |

| Amide Formation | Amide (-CONH₂) | Typically results in reduced or eliminated biological effects. smolecule.com | smolecule.com |

| Deletion | Hydrogen (-H) | Significant decrease in binding affinity to target proteins Mcl-1 and Bfl-1. nih.gov | nih.gov |

| Replacement | Other Acidic Groups | Generally leads to a significant decrease in activity. smolecule.com | smolecule.com |

Linker Region Design and Variation

The design of the linker can influence several key molecular parameters:

Distance and Orientation: The length and geometry of the linker determine the spatial separation and relative orientation of the connected ring systems. latrobe.edu.au In one study, the distance between a heterocyclic ring and a benzene ring was explored by designing molecules with a 1–4 atom nitrogen-containing linker. acs.org Elongating an alkyl linker was found to produce more potent inhibitors in certain contexts. mdpi.com

Flexibility and Rigidity: The nature of the linker dictates the conformational freedom of the molecule. Flexible tethers, like simple alkyl chains, allow the molecule to adopt various conformations to fit a binding site. latrobe.edu.au Conversely, introducing rigidity can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding. latrobe.edu.au An amide group, for instance, can be used to reduce free bond rotation due to its partial double-bond character. acs.org Rigid hydrocarbon scaffolds like bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane (B1203433) have been proposed as linear, rigid linkers to precisely position functional groups. latrobe.edu.au

Introduction of New Interaction Points: The linker itself can be functionalized to create additional interactions with a biological target. For example, a methylene (B1212753) linker in some bisindole compounds could be substituted with a polar sulfoxy or carbonyl group, suggesting that these new functionalities could form polar contacts with pocket residues. nih.gov Similarly, hydrazide-hydrazone linkers can form valuable hydrogen bonds with amino acids in enzyme binding sites. mdpi.com

The connectivity point on the indole ring is also a critical variable. In one study of bisindole inhibitors, compounds with a 6-6' linkage between the indole rings were compared to analogs with 5-6', 6-5', and 5-5' linkages. The alternative linkages all resulted in reduced binding affinity and antiviral activity, indicating that the original connectivity provided an optimal molecular shape for the target. nih.gov

Table 2: Examples of Linker Region Design and Variation in Indole Analogs

| Linker Type | Structural Variation | Consequence / Rationale | Source |

|---|---|---|---|

| Nitrogen-containing chain | Introduction of a 1-4 atom nitrogen-containing linker. | Explores the effect of distance between the indole and benzene rings. acs.org | acs.org |

| Amide | Replacement of an amine linker with an amide group. | Reduces free bond rotation and provides an additional H-bonding donor. acs.org | acs.org |

| Alkyl Chain | Elongation of an alkyl linker between an amide and an aliphatic ring. | Resulted in more potent inhibitors. mdpi.com | mdpi.com |

| Methylene Substitutions | Replacement of a methylene linker with a sulfoxy or carbonyl group. | Suggests that introducing polar contacts can be beneficial for activity. nih.gov | nih.gov |

| Rigid Hydrocarbons | Use of scaffolds like cubane or bicycloalkanes as linkers. | Provides precise and defined spatial positioning of pharmacophores. latrobe.edu.au | latrobe.edu.au |

| Hydrazide-hydrazone | Incorporation of a hydrazide-hydrazone scaffold. | The linker can form hydrogen bonds with target amino acids. mdpi.com | mdpi.com |

Biological Activity and Pharmacological Potential of 2 1h Indol 5 Yl Benzoic Acid Analogs

Anti-inflammatory Properties and Mechanistic Insights

The inflammatory cascade is a complex biological process involving various enzymes and mediators. Analogs of 2-(1H-indol-5-yl)benzoic acid have been investigated for their ability to target key components of this cascade, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as cytosolic phospholipase A2 alpha (cPLA2α).

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) as they catalyze the production of prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain. mpdkrc.edu.in Research has focused on developing 2-(indole arylamide) benzoic acid analogs as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.net

A study involving a series of novel 2-(indole arylamide) benzoic acid analogs identified compounds 7f and 7n as having moderate COX-2 inhibitory activity. researchgate.net Compound 7n, in particular, showed higher selectivity for COX-2 over COX-1. researchgate.net While their potency was less than the selective COX-2 inhibitor celecoxib (B62257), these findings highlight the potential of the indole-benzoic acid scaffold for developing safer anti-inflammatory agents. researchgate.net Docking studies have suggested that these compounds interact effectively with key residues within the active site of the COX enzymes. researchgate.net

In another study, naproxen (B1676952) analogs were synthesized, with compound 3k, 2-(1-2(2-(2-methoxynaphthalen-6-yl)propanoyl)-1H-indol-2-yl)acetic acid, being identified as the most active in the series, showing significant inhibition of paw edema. researchgate.net Furthermore, certain ibuprofen-triazole conjugates demonstrated enhanced selectivity for COX-2 over COX-1, with conjugate 5a showing a selectivity index (SI) of 23.096. mdpi.com

Table 1: COX-2 Inhibitory Activity of Selected this compound Analogs and Related Compounds

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 7f | 2054.5 | 537 | 3.83 | researchgate.net |

| 7n | 2536.5 | 321.5 | 7.89 | researchgate.net |

| Celecoxib | 120.9 | 10.04 | 12.04 | researchgate.net |

| Indomethacin | 15.34 | 25.66 | 0.6 | researchgate.net |

| 5a (Ibuprofen conjugate) | 11.59 µM | 0.502 µM | 23.096 | mdpi.com |

| 5b (Ibuprofen conjugate) | 10.03 µM | 1.043 µM | 9.619 | mdpi.com |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50; a higher value indicates greater selectivity for COX-2.

The 5-lipoxygenase (5-LOX) enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. mpdkrc.edu.inacs.org Dual inhibition of both COX-2 and 5-LOX pathways is considered a promising strategy for developing anti-inflammatory drugs with a broader mechanism of action and potentially improved safety profiles. researchgate.net

Certain 2-(indole arylamide) benzoic acid analogs have demonstrated notable 5-LOX inhibitory activity. researchgate.net Compound 7f was identified as a potent 5-LOX inhibitor with an IC50 value of 77.37 nM. researchgate.net Another analog, compound 7n, exhibited moderate 5-LOX inhibition. researchgate.net In a separate line of research, an indoline-based derivative, compound 43, was identified as a notable 5-LOX inhibitor, which guided the design of further analogs. acs.orgnih.gov This led to the discovery of compound 73, a dual 5-LOX/sEH inhibitor with an IC50 of 0.41 µM for 5-LOX. acs.orgnih.gov

Table 2: 5-LOX Inhibitory Activity of Selected Indole (B1671886) Analogs

| Compound | 5-LOX IC50 | Reference |

|---|---|---|

| 7f | 77.37 nM | researchgate.net |

| 7n | 222.1 nM | researchgate.net |

| 43 (indoline derivative) | 0.45 µM (isolated 5-LOX) | acs.org |

| 73 (indoline derivative) | 0.41 µM (isolated 5-LOX) | acs.orgnih.gov |

| Zileuton (positive control) | 36.46 nM | researchgate.net |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme that initiates the inflammatory cascade by releasing arachidonic acid (AA) from cell membranes. mpdkrc.edu.in This makes cPLA2α a prime target for anti-inflammatory drug development, as its inhibition can block the production of both prostaglandins and leukotrienes. mpdkrc.edu.inresearchgate.net

The parent compound, this compound, was found to be a potent inhibitor of cPLA2α in certain assays, though its activity was diminished under more physiological conditions. mpdkrc.edu.in Structure-activity relationship studies revealed that increasing the distance between the indole and benzoic acid moieties could enhance activity. mpdkrc.edu.in This led to the identification of compounds 25, 39, and 94 as potent and selective inhibitors of cPLA2α, representing validated starting points for further optimization. mpdkrc.edu.in Other research has explored indole-5-carboxylic acids and N-substituted 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors, with some compounds showing high potency. researchgate.netd-nb.info For instance, efipladib (B1671127) and WAY-196025 are potent and selective indole-based cPLA2α inhibitors. acs.orgnih.gov

Table 3: cPLA2α Inhibitory Activity of Selected Indole Derivatives

| Compound | cPLA2α IC50 | Assay Conditions | Reference |

|---|---|---|---|

| Compound 1 | Potent inhibitor | Artificial monomeric substrate and cell-based assays | mpdkrc.edu.in |

| Compound 25 | Potent inhibitor | GLU micelle and rat whole blood assays | mpdkrc.edu.in |

| Compound 39 | Potent inhibitor | GLU micelle and rat whole blood assays | mpdkrc.edu.in |

| Compound 94 | Potent inhibitor | GLU micelle and rat whole blood assays | mpdkrc.edu.in |

| Efipladib | Sub-micromolar inhibitor | GLU micelle and rat and human whole blood assays | researchgate.netacs.org |

| WAY-196025 | Potent inhibitor | Various isolated enzyme and cell-based assays | acs.org |

Pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) play a crucial role in the inflammatory response. nih.govacs.org High levels of NO are produced by inducible nitric oxide synthase (iNOS), while PGE2 is synthesized via the COX pathway. mdpi.comnih.gov Analogs of this compound have shown the ability to suppress the production of these mediators.

In a study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a model for studying inflammation, compounds 7f and 7n demonstrated better inhibitory activities on the production of NO and PGE2 than the standard drugs celecoxib and indomethacin. researchgate.net This suggests that their anti-inflammatory effects are mediated, at least in part, by the downregulation of these key pro-inflammatory molecules. researchgate.net The suppression of iNOS and subsequent NO production by certain ibuprofen (B1674241) conjugates also supports the anti-inflammatory potential observed for this class of compounds. mdpi.com

Antimicrobial and Antifungal Activities

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. nih.gov The indole nucleus is a common scaffold in molecules with diverse biological activities, including antimicrobial properties. researchgate.net

Several studies have evaluated the antibacterial potential of various indole derivatives against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Staphylococcus aureus. nih.govmdpi.com

One study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives found that compound 3k, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited high activity against staphylococci. nih.gov It showed a minimum inhibitory concentration (MIC) of 3.90 μg/mL against S. aureus ATCC 25923 and an even lower MIC of less than 1 μg/mL against MRSA ATCC 43300. nih.gov

Another series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives also demonstrated significant activity against S. aureus and MRSA. mdpi.com Specifically, compounds 3ao and 3aq showed high potency with MIC values below 1 µg/mL against staphylococci. mdpi.com However, most of these compounds showed low activity against the Gram-negative bacterium E. coli. mdpi.com Similarly, a study on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives found that several compounds were more potent than ampicillin (B1664943) and streptomycin (B1217042) against MRSA. researchgate.net

Table 4: Antibacterial Activity (MIC) of Selected Indole Analogs

| Compound | S. aureus ATCC 25923 (μg/mL) | MRSA ATCC 43300 (μg/mL) | E. coli (μg/mL) | Reference |

|---|---|---|---|---|

| 3k (indolylquinazolinone) | 3.90 | < 1.0 | Not Reported | nih.gov |

| 3ao (indolylbenzimidazole) | < 1.0 | < 1.0 | Not Reported | mdpi.com |

| 3aq (indolylbenzimidazole) | < 1.0 | < 1.0 | Not Reported | mdpi.com |

| 3aa (indolylbenzimidazole) | 7.8 | 3.9 | Not Reported | mdpi.com |

| 3q (indolylbenzimidazole) | >250 | >250 | 125 | mdpi.com |

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Antifungal Efficacy (e.g., against A. ochraceus, T. viride, A. fumigatus)

Analogs and derivatives based on indole and benzoic acid scaffolds have demonstrated notable antifungal properties. While direct studies on "this compound" against the specified fungi are limited, research on structurally related compounds provides significant insights into their potential efficacy.

Benzoic acid analogs have been shown to possess antifungal activity against various Aspergillus species, including the human pathogen Aspergillus fumigatus. nih.gov The effectiveness of these compounds can be enhanced by specific chemical modifications, such as the addition of a methyl, methoxyl, or chloro group to the aromatic ring or through esterification of the carboxylic acid. nih.gov This suggests that the benzoic acid moiety of the core compound is crucial for its antifungal potential.

Furthermore, studies on various Trichoderma species, which are themselves biocontrol agents against pathogenic fungi, reveal their ability to produce bioactive secondary metabolites. mdpi.comsemanticscholar.org For instance, extracts from Trichoderma harzianum have shown potent antifungal activity against fungi like Sclerotinia sclerotiorum and Alternaria sp. mdpi.com Secondary metabolites from Trichoderma viride, such as the pyrone 6-PP, have demonstrated growth reduction in fungi like F. oxysporum and R. solani. semanticscholar.org Indole-based thiazole (B1198619) derivatives have also shown promising antifungal activity, with some compounds exhibiting potency greater than the reference drugs bifonazole (B1667052) and ketoconazole (B1673606) against A. fumigatus. nih.govmdpi.com One study identified compound 5g, a methylindole-based thiazolidinone, as being more potent than bifonazole. nih.gov

The mechanism for some benzoic acid analogs appears to involve the disruption of the oxidative stress response system in fungi. nih.gov This highlights a promising avenue for developing these compounds as chemosensitizing agents to augment the efficacy of existing antifungal drugs. nih.gov

Anticancer and Cytotoxic Effects

A significant area of research for indole and benzoic acid derivatives is their ability to target anti-apoptotic proteins of the Bcl-2 family, such as Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma/leukemia-A1 (Bfl-1). nih.govrsc.org These proteins are often overexpressed in cancer cells, allowing them to evade programmed cell death (apoptosis). nih.gov

Researchers have successfully designed a 2,5-substituted benzoic acid scaffold that acts as a dual inhibitor, binding with equal potency to both Mcl-1 and Bfl-1. nih.govnih.gov Through structure-based design, a lead compound, designated as compound 24 , was developed. rsc.orgnih.gov This compound demonstrated impressive binding affinity for both Mcl-1 and Bfl-1, with inhibition constant (Kᵢ) values of approximately 100 nM for both proteins. nih.govnih.gov Importantly, it showed significant selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. rsc.orgnih.gov This dual-targeting capability is considered advantageous for potentially providing greater efficacy and combating drug resistance compared to inhibitors that target only Mcl-1. nih.govrsc.org The on-target cellular activity of this class of inhibitors was confirmed in lymphoma cell lines that depend on Mcl-1 and Bfl-1 for survival. nih.gov

Fragment-based design approaches have also yielded potent Mcl-1 inhibitors based on an indole 2-carboxylic acid scaffold. rsc.org These efforts underscore the value of the indole structure in developing selective inhibitors that can disrupt the protein-protein interactions essential for cancer cell survival. rsc.orgacs.org

Table 1: Inhibitory Activity of a 2,5-Substituted Benzoic Acid Analog (Compound 24) against Anti-Apoptotic Proteins

| Compound | Target Protein | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Compound 24 | Mcl-1 | 100 nM | nih.govnih.gov |

| Compound 24 | Bfl-1 | 100 nM | nih.govnih.gov |

Derivatives and analogs of this compound have demonstrated significant antiproliferative activity across a range of human cancer cell lines. nih.govnih.gov The indole nucleus is a well-established pharmacophore in the design of anticancer agents. nih.gov

A series of indole-aryl amides were tested against a panel of tumor cells, including HT29 (colon), HeLa (cervical), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (leukemia). nih.gov Several of these compounds showed good activity, with one in particular, compound 5 , exhibiting noteworthy selectivity against the HT29 colon cancer cell line while not affecting healthy human intestinal cells. nih.gov Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in these cancer cells. nih.gov

Hybrids of indole and 1,2,4-triazole (B32235) have also been synthesized and evaluated as anticancer agents. mdpi.com Several of these compounds, including 6h, 7h, 7i, and 7j , showed potent antiproliferative effects. Compound 7i, an oxime-based derivative, was identified as a particularly effective inhibitor of tubulin polymerization, a key process in cell division, with an IC₅₀ value of 3.03 µM. mdpi.com Nortopsentin analogs, which are bis-indole alkaloids, have also been investigated for their cytotoxic effects, with some showing growth inhibitory (GI₅₀) values in the submicromolar to micromolar range against colorectal carcinoma cells. researchgate.net

Table 2: Antiproliferative Activity of Selected Indole Analogs

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 5 (Indole-aryl amide) | HT29 (Colon) | Selective Cytotoxicity | Active | nih.gov |

| Compound 7i (Indole/triazole hybrid) | - | Tubulin Polymerization IC₅₀ | 3.03 µM | mdpi.com |

| Compound 1k (Nortopsentin analog) | Various | GI₅₀ Range | 0.81-27.7 µM | researchgate.net |

| Compound 4c (Nortopsentin analog) | Various | GI₅₀ Range | 0.93-4.70 µM | researchgate.net |

Antiviral Properties

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. acs.orgmdpi.com Benzoic acid derivatives have emerged as a promising class of irreversible inhibitors for this enzyme. acs.org

Researchers have designed and synthesized a large number of benzoic acid halopyridyl esters that act as covalent inhibitors, forming a bond with the catalytic cysteine residue (Cys145) in the Mpro active site. mdpi.comacs.org Structure-activity relationship studies have shown that modifications to the benzoyl moiety can significantly impact inhibitory potency. acs.org For instance, the (R)-naproxen-derived ester 9a showed a four-fold improvement in enzyme inhibitory activity (IC₅₀ = 160 nM) compared to its (S)-enantiomer. mdpi.com X-ray crystallography has confirmed the covalent binding mode and provided detailed insights into the molecular interactions between these inhibitors and the protease active site. acs.org Some of these compounds not only showed potent enzyme inhibition but also demonstrated antiviral activity in cell-based assays. mdpi.com

Table 3: SARS-CoV-2 Mpro Inhibitory Activity of Selected Analogs

| Compound | Description | Enzyme IC₅₀ | Reference |

|---|---|---|---|

| Compound 9a | (R)-Naproxen-derived chloropyridinyl ester | 160 nM | mdpi.com |

| Compound 6a | Acetoxysalicylic acid-derived ester | 360 nM | mdpi.com |

| Compound 8a | (S)-Naproxen-derived chloropyridinyl ester | 670 nM | mdpi.com |

| Compound 10a | Racemic ibuprofen-derived ester | 810 nM | mdpi.com |

The HIV-1 envelope glycoprotein (B1211001) 41 (gp41) facilitates the fusion of the virus with host cells, a critical step for viral entry. acs.org Disrupting this process is a key strategy for anti-HIV therapy. Indole-based compounds have been identified as small molecule fusion inhibitors that target a conserved hydrophobic pocket on gp41. nih.govnih.govacs.org

Through a structure-based design approach, a series of indole compounds were developed and optimized. acs.orgnih.gov These molecules are designed to mimic the hydrophobic contacts of larger peptide inhibitors. nih.gov Structure-activity relationship studies revealed that factors like shape, contact surface area, and amphipathic properties are crucial for potent activity in cellular assays. acs.org The most active inhibitors demonstrated sub-micromolar efficacy in inhibiting cell-cell fusion and live virus replication. nih.govacs.org For example, the inhibitor 6j exhibited an EC₅₀ of 0.2 µM against both cell-cell fusion and viral replication and was also effective against strains resistant to the fusion inhibitor drug T20 (Enfuvirtide). nih.govacs.org These findings validate the gp41 hydrophobic pocket as a viable target for low molecular weight fusion inhibitors and highlight the potential of indole-based scaffolds in this therapeutic area. nih.gov

Table 4: Anti-HIV-1 Fusion Activity of a Lead Indole-based Inhibitor

| Compound | Binding Affinity (KD) | Cell-Cell Fusion EC₅₀ | Viral Replication EC₅₀ | Reference |

|---|---|---|---|---|

| Inhibitor 6j | 0.6 µM | 0.2 µM | 0.2 µM | nih.govacs.org |

Complement System Modulation (e.g., Factor B Inhibition)

The complement system, a crucial component of innate immunity, can become dysregulated and contribute to the pathology of various diseases. The alternative pathway (AP) is a key amplification loop of this system, with Factor B (FB) being a central serine protease. Inhibition of Factor B is therefore a promising therapeutic strategy for a range of complement-mediated diseases.

Analogs of this compound have emerged as potent and selective inhibitors of Factor B. A notable example is Iptacopan (LNP023), a compound that features a substituted indole ring linked to a piperidinyl benzoic acid. researchgate.netguidetopharmacology.org Iptacopan, chemically identified as 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid, is a potent inhibitor of Factor B with a reported IC50 of 10 nM. researchgate.netguidetopharmacology.org Its development was the result of high-throughput screening and subsequent structural optimization, which led to a clinically evaluated compound for diseases driven by the alternative complement pathway. researchgate.net The discovery of Iptacopan highlights the potential of the indolyl-benzoic acid scaffold in designing specific modulators of the complement system. researchgate.netcapes.gov.brnih.govacs.org

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Iptacopan (LNP023) | Factor B | 10 nM | researchgate.netguidetopharmacology.org |

| (-)-35 (a precursor to LNP023) | Factor B | 0.25 µM (in vitro functional assay) | acs.org |

Exploration of Other Biological Activities

Beyond complement modulation, analogs of this compound have been investigated for a wide range of other therapeutic applications.

Anti-tubercular Activity (e.g., Mycolic Acid and InhA Inhibition)

The rise of drug-resistant Mycobacterium tuberculosis has necessitated the discovery of novel anti-tubercular agents. Indole-based compounds have shown promise in this area, with some analogs exhibiting inhibitory effects on essential mycobacterial pathways, such as mycolic acid synthesis. acs.org Mycolic acids are crucial components of the mycobacterial cell wall, and their synthesis is a key target for anti-tubercular drugs. acs.org

One such target within this pathway is the enoyl-acyl carrier protein reductase, InhA. acs.org An analog containing both succinimide (B58015) and indole scaffolds, 3-(9H-fluoren-9-yl)-1-(1H-indol-5-ylcarbonyl)-2,5-pyrrolidinedione, has been identified as a potential inhibitor of InhA from M. tuberculosis with an IC50 of 39.4 µM. acs.org Another relevant compound, although an isoindole derivative, is 2-hydroxy-4-(4-nitro-1,3-dioxoisoindolin-2-yl) benzoic acid (IDD-B40). unife.itnih.gov IDD-B40 has demonstrated potent activity against drug-susceptible and drug-resistant strains of M. tuberculosis, with a minimum inhibitory concentration (MIC50) of 0.39 µg/ml. unife.itnih.gov Preliminary studies suggest that its mechanism of action may involve the inhibition of mycolic acid synthesis. unife.itnih.gov While not direct analogs of this compound, these findings underscore the potential of related structures in combating tuberculosis. researchgate.net

| Compound | Target/Activity | Potency | Reference |

|---|---|---|---|

| 3-(9H-fluoren-9-yl)-1-(1H-indol-5-ylcarbonyl)-2,5-pyrrolidinedione | InhA Inhibition | IC50: 39.4 µM | acs.org |

| 2-hydroxy-4-(4-nitro-1,3-dioxoisoindolin-2-yl) benzoic acid (IDD-B40) | Anti-tubercular Activity (M. tuberculosis) | MIC50: 0.39 µg/ml | unife.itnih.gov |

Neurological System Interactions (e.g., Acetylcholinesterase (AChE) Inhibition)

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly due to reduced levels of the neurotransmitter acetylcholine. nih.gov Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy. nih.govnih.gov Various derivatives of indole and benzoic acid have been explored as AChE inhibitors. cdnsciencepub.comgoogle.comsigmaaldrich.com

For instance, a series of p-aminobenzoic acid derivatives have been investigated for their AChE inhibitory potential. cdnsciencepub.com In one study, benzylaminobenzoic acid showed significant inhibitory activity against butyrylcholinesterase (BChE), a related enzyme, with an IC50 of 2.67 µM. cdnsciencepub.com Furthermore, indole-5-carboxamide derivatives have been synthesized and evaluated as dual inhibitors of AChE and BChE. google.com One such compound, N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)-1H-indole-5-carboxamide, demonstrated inhibitory activity against both enzymes, highlighting the potential of this scaffold in the development of treatments for neurodegenerative diseases. google.com

| Compound Class/Example | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Benzylaminobenzoic acid | BChE | 2.67 µM | cdnsciencepub.com |

| N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)-1H-indole-5-carboxamide | AChE/BChE | Qualitative activity reported | google.com |

| 4-amino-3-bromo-5-fluorobenzohydrazide | AChE | 0.59 µM | cdnsciencepub.com |

| 4-amino-3-bromo-5-fluorobenzohydrazide | BChE | 0.15 µM | cdnsciencepub.com |

Receptor Antagonism (e.g., Histamine (B1213489) H1, G-Protein-Coupled Receptor 84 (GPR84), Leukotrienes D4/E4)

Analogs of this compound have also been identified as antagonists for several G-protein-coupled receptors (GPCRs), which are implicated in a variety of physiological and pathological processes.

Histamine H1 Receptor: A series of indolylpiperidinyl benzoic acid derivatives have been developed as potent histamine H1 receptor antagonists. acs.orgresearchgate.net These compounds are being investigated for the treatment of allergic diseases. Structure-activity relationship studies on these analogs have led to the identification of compounds with long-lasting in vivo activity. acs.org

G-Protein-Coupled Receptor 84 (GPR84): GPR84 is a proinflammatory receptor that is considered a therapeutic target for inflammatory and fibrotic diseases. acs.orgnih.gov An indole derivative, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, has been identified as a high-affinity and selective competitive antagonist of human GPR84. acs.org Additionally, diindolylmethane derivatives, which are structurally related to the core scaffold, have been explored, with some showing agonistic properties. acs.org

Leukotrienes D4/E4 Receptors: Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators that act through CysLT receptors and are involved in conditions like asthma. guidetopharmacology.orgnih.gov While specific antagonists based on the this compound scaffold are not prominently reported, related structures have shown activity. For example, zafirlukast, which contains an indole ring, is a known CysLT1 receptor antagonist. nih.gov Another example, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid), is a potent and selective LTD4/LTE4 antagonist, demonstrating that the benzoic acid moiety is a key feature in this class of antagonists. capes.gov.br

| Compound/Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| Indolylpiperidinyl benzoic acid derivatives | Histamine H1 | Potent antagonism | acs.orgresearchgate.net |

| 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | GPR84 | High-affinity competitive antagonist | acs.org |

| SR2640 | Leukotriene D4/E4 | pA2: 8.7 (guinea-pig trachea) | capes.gov.br |

| Zafirlukast | CysLT1 | Known antagonist | nih.gov |

Modulation of Genetic Processes (e.g., Nonsense-Mediated mRNA Decay, CFTR Activity)

Recent research has uncovered the potential for small molecules to influence fundamental genetic processes, such as mRNA surveillance and protein function. Analogs of this compound have been implicated in these novel therapeutic areas.

Nonsense-Mediated mRNA Decay (NMD): NMD is a quality control mechanism that degrades mRNA transcripts containing premature termination codons (PTCs), thereby preventing the synthesis of truncated, potentially harmful proteins. In certain genetic diseases, however, inhibiting NMD could allow for the production of a full-length, functional protein through translational read-through of the PTC. A patent has described 1,2,4-oxadiazole (B8745197) benzoic acid compounds for their potential to modulate premature translation termination and NMD.

CFTR Activity: Cystic fibrosis is caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Small molecules that can correct the defective processing and function of mutant CFTR are a major focus of research. A phenylglycine derivative containing an indole moiety, 2-[(2-1H-Indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide (PG-01), was found to restore the function of the common ΔF508del CFTR mutation in human airway epithelial cells. This demonstrates the potential of indole-containing compounds to act as correctors of CFTR protein folding and trafficking.

| Compound Class/Example | Biological Process/Target | Effect | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole benzoic acid compounds | Nonsense-Mediated mRNA Decay | Modulation of premature translation termination | |

| 2-[(2-1H-Indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide (PG-01) | CFTR Activity (ΔF508del) | Restoration of function |

Structure Activity Relationship Sar and Molecular Design Principles

Identification of Essential Pharmacophoric Features within the Indole-Benzoic Acid Scaffold

The indole-benzoic acid framework serves as a versatile scaffold in medicinal chemistry, with its biological activity arising from a specific arrangement of pharmacophoric features. evitachem.com A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For inhibitors targeting enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a common target for anti-inflammatory drugs, the indole-benzoic acid scaffold presents several key interaction points. nih.govresearchgate.net

The essential pharmacophoric features generally include:

Aromatic/Hydrophobic Regions: The indole (B1671886) and benzoic acid rings provide hydrophobic surfaces that can engage with nonpolar pockets within the target's active site. researchgate.net

Hydrogen Bond Donors/Acceptors: The indole -NH group and the carboxylic acid -OH group are crucial hydrogen bond donors. smolecule.com The carbonyl oxygen of the carboxylic acid and potentially the indole nitrogen can act as hydrogen bond acceptors. omicsonline.org

Anionic Center: At physiological pH, the carboxylic acid group is typically deprotonated, forming a carboxylate anion that can form strong ionic interactions or salt bridges with positively charged amino acid residues (like arginine) in the binding site. nih.gov

Studies on various indole-based inhibitors have consistently highlighted the importance of these features. For instance, in the context of Mcl-1/Bfl-1 dual inhibitors, the carboxylic acid group forms a critical anchoring hydrogen bond with an arginine residue. nih.gov Similarly, for HIV-1 fusion inhibitors, the indole core and associated aromatic systems contribute to binding within a hydrophobic pocket. nih.govnih.gov The precise spatial relationship between these features is critical for optimal binding and subsequent biological activity.

Influence of Substituent Position and Nature on Biological Efficacy and Selectivity

The biological efficacy and selectivity of compounds derived from the 2-(1H-indol-5-yl)benzoic acid scaffold are profoundly influenced by the position and chemical nature of various substituents. acs.org Structure-activity relationship (SAR) studies involve systematically modifying the core structure and assessing the impact on activity.

Table 1: Impact of Substituent Modifications on Biological Activity

| Compound/Series | Target | Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| Indole Biphenylcarboxylic Acids | PPARγ | Introduction of substituents at the 2-, 3-, and 4-positions of the phenyl ring. | Substitution was generally well-tolerated, yielding potent partial agonists. Larger substituents at the 3- and 4-positions led to antagonists. | nih.gov |

| 2,5-substituted benzoic acid derivatives | Mcl-1/Bfl-1 | Deletion of the 5-phenethylthio substituent. | Over 30- and 60-fold decrease in binding affinity to Mcl-1 and Bfl-1, respectively. | nih.gov |

| 2,5-substituted benzoic acid derivatives | Mcl-1/Bfl-1 | Introduction of a bulky tert-butyl group on the distal phenyl ring of the R2 substituent. | 8-fold increase in binding affinity to Mcl-1. | nih.gov |

Research on various indole derivatives demonstrates these principles:

Nature of Substituents:

Hydrophobicity and Size: In the development of Mcl-1/Bfl-1 dual inhibitors, adding a bulky, hydrophobic tert-butyl group to a phenyl substituent dramatically increased binding affinity, highlighting the importance of optimizing interactions within a hydrophobic pocket. nih.gov Conversely, introducing a hydrophilic piperazine (B1678402) group into a predominantly hydrophobic binding pocket led to a decrease in binding. nih.gov The size of the substituent is also critical; for some sirtuin inhibitors, replacing a smaller dimethylamino group with a larger isopropyl or tert-butyl group enhanced activity. nih.gov

Electronic Effects: The electronic properties of substituents (electron-donating or electron-withdrawing) can influence the reactivity and binding of the indole ring system. smolecule.com For instance, the activating or deactivating nature of a substituent can direct its interaction with electrophilic or nucleophilic sites on the target protein. smolecule.comresearchgate.net

Flexibility: The length and flexibility of linkers between different parts of the molecule are crucial. In one study, reducing the flexibility of an ethylthio linker by introducing an amide group resulted in a 10-fold decrease in binding affinity. nih.gov

These findings underscore that a delicate balance of steric, electronic, and hydrophobic properties of substituents is necessary to achieve high potency and selectivity.

Conformational Analysis and Ligand-Target Recognition Mechanisms

The biological activity of this compound and its derivatives is ultimately determined by how they bind to their target proteins. This recognition process is governed by a combination of non-covalent interactions, which are dictated by the conformation of the ligand and the topology of the protein's binding site.

Hydrophobic interactions are a primary driving force for the binding of many indole-based ligands. The indole and benzoic acid rings, being largely nonpolar, are driven out of the aqueous environment and into complementary hydrophobic pockets on the protein surface. nih.gov

Detailed Research Findings: In the design of Mcl-1 inhibitors, the phenethylthio moiety was observed to occupy a hydrophobic pocket, interacting with residues such as Leu267, Val253, Val243, and Leu235. nih.gov The addition of a tert-butyl group to another part of the molecule enhanced binding by better occupying a different hydrophobic pocket, confirming the importance of optimizing these interactions. nih.gov For HIV-1 fusion inhibitors, the indole scaffold binds within a hydrophobic pocket on the gp41 protein. nih.govacs.org

The aromatic nature of the indole and benzoic acid rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding site. libretexts.org These interactions, where the electron-rich π systems of the rings overlap, contribute significantly to binding affinity and stability. mdpi.comresearchgate.net

Detailed Research Findings: In studies of Mcl-1 inhibitors, the folded conformation of one compound was partially stabilized by the π-π stacking of its two distal phenyl groups. nih.gov For inhibitors of the IL-6 receptor, π-π interactions between the ligand's hydroxyfurindoline ring and a tyrosine residue (TYR94) were identified as a key interaction. researchgate.net Molecular docking studies of various inhibitors frequently identify potential π-π stacking interactions as crucial for orienting the ligand within the active site. acs.org

Hydrogen bonds are highly directional interactions that provide specificity to ligand-target binding. researchgate.net The indole -NH group and the carboxylic acid group of this compound are key participants in these networks. researchgate.net

Detailed Research Findings: A common feature in the binding of many inhibitors is the formation of a hydrogen bond between the ligand's carboxyl group and a positively charged arginine residue in the target protein's active site. nih.gov This interaction often acts as an anchor, correctly positioning the rest of the molecule. nih.gov The indole N-H can also serve as a hydrogen bond donor. smolecule.com The presence and stability of these hydrogen bonding networks are often investigated through computational methods and are crucial for stabilizing the ligand-protein complex. researchgate.netarxiv.orgacs.org

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in understanding the structural basis of a ligand's activity by visualizing its interactions within the target's active site.

A primary goal of molecular docking and related computational methods is to estimate the binding affinity of a ligand for its target protein. This affinity is often quantified by experimental values such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), and computationally by the free energy of binding (ΔG). ncifcrf.gov The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%, while the Ki is an intrinsic measure of the inhibitor's binding affinity, independent of substrate concentration. ncifcrf.gov Lower values for IC50, Ki, and binding energy typically indicate a more potent inhibitor.

For the general class of 2,5-substituted benzoic acids, which includes the 2-(1H-indol-5-yl)benzoic acid scaffold, structure-based design has led to compounds with significant binding affinities for anti-apoptotic proteins like Mcl-1 and Bfl-1. For instance, a developed compound from this class, compound 24 , demonstrated potent binding to both Mcl-1 and Bfl-1 with Ki values of 100 nM. nih.gov In another study, a more complex derivative, 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid , showed a high affinity for the angiotensin II type 1 receptor, with an IC50 value of 1.03 nM. nih.gov

Molecular docking studies on isomers and derivatives also provide valuable data. For example, docking of 2-(1H-indol-2-yl)benzoic acid (an isomer of the subject compound) against protein targets 3JUS and 3UPI yielded favorable ligand pose energies of -10.82 kcal/mol and -9.18 kcal/mol, respectively, suggesting strong binding potential. researchgate.net Similarly, docking simulations of bis-pentamethinium salts bearing indole (B1671886) moieties against the IL-6 receptor calculated strong free energies of binding at -9.5 and -8.1 kcal/mol. researchgate.net

| Compound/Derivative Name | Target Protein | Binding Affinity Metric | Value |

| Compound 24 (2,5-substituted benzoic acid) | Mcl-1 | Ki | 100 nM nih.gov |

| Compound 24 (2,5-substituted benzoic acid) | Bfl-1 | Ki | 100 nM nih.gov |

| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | Angiotensin II type 1 receptor | IC50 | 1.03 nM nih.gov |

| 2-(1H-indol-2-yl)benzoic acid | 3JUS | Free Energy of Binding | -10.82 kcal/mol researchgate.net |

| 2-(1H-indol-2-yl)benzoic acid | 3UPI | Free Energy of Binding | -9.18 kcal/mol researchgate.net |

| Bis-pentamethinium salt with indole | IL-6 Receptor | Free Energy of Binding | -9.5 kcal/mol researchgate.net |

Beyond predicting affinity, molecular docking reveals the specific amino acid residues within a protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for stabilizing the ligand-protein complex.

For the 2,5-substituted benzoic acid class of Mcl-1 inhibitors, a crucial interaction is a hydrogen bond formed between the compound's carboxyl group and the side chain of Arginine 263 (Arg263). nih.gov This interaction is a key anchor, mimicking the binding of natural pro-apoptotic proteins. nih.gov Docking studies on other indole-containing compounds have identified different key residues depending on the target. For instance, in studies of inhibitors for the Sortase A (SrtA) protein from C. albicans, key interactions were observed with residues Cys205 and Arg213. acs.org In the case of HIV-1 gp41, docking studies established a common binding mode where indole-based inhibitors fit into a critical hydrophobic pocket, mimicking the contacts of known peptide inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. semanticscholar.org In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-protein complex. While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose, revealing how the complex behaves in a simulated physiological environment. nih.govsemanticscholar.org These simulations can confirm whether the key interactions predicted by docking are maintained over time and can help refine the understanding of the binding mode. semanticscholar.org For example, a 200-nanosecond MD simulation was used to confirm stable binding interactions and dynamic stability for a related inhibitor class targeting the PTP1B protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of related compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. semanticscholar.org These models use molecular descriptors—numerical values that characterize the steric, electronic, or hydrophobic properties of a molecule. For indole-based compounds, QSAR studies have been employed to build models that predict activity against targets like the β3-adrenergic receptor, helping to guide the synthesis of derivatives with improved potency. mdpi.com

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process significantly reduces the number of compounds that need to be synthesized and tested in the lab. Methods like pharmacophore-based screening, which searches for molecules matching a specific 3D arrangement of chemical features essential for activity, are commonly used. mdpi.com Another approach is fragment-based screening, which identifies smaller chemical fragments that can be grown or combined to produce a lead compound. frontiersin.org Scaffolds like this compound can be identified through such virtual screening campaigns as potential starting points for developing more potent and selective inhibitors. frontiersin.org

Preclinical Evaluation and Translational Research

In Vitro Biological Assessment

In vitro studies are fundamental to characterizing the biological activity of a compound at the molecular and cellular levels. For the indole-benzoic acid class, these assessments typically focus on identifying protein targets and evaluating cellular responses.

Isolated enzyme assays are crucial for determining if a compound directly interacts with and modulates the activity of a specific protein target. Derivatives of benzoic acid are frequently evaluated against various enzymes implicated in disease.

Research has focused on a class of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Myeloid cell leukemia-1 (Mcl-1) and B-cell lymphoma-2-related protein A1 (Bfl-1). These proteins are key regulators of apoptosis and are often overexpressed in cancer. In these studies, a competitive fluorescence polarization assay is used to measure the inhibition constant (Kᵢ) of the compounds. For instance, a highly optimized derivative, compound 24 (2-(3-(tert-butyl)-5-(N-(4-chlorophenyl)sulfamoyl)-4-methoxyphenyl)-5-(phenethylthio)benzoic acid), was shown to bind potently and equipotently to both Mcl-1 and Bfl-1. Other studies have investigated benzoic acid derivatives as inhibitors of histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression.

| Compound Analogue | Target Enzyme/Protein | Assay Type | Measured Value (Kᵢ) | Source |

|---|---|---|---|---|

| Compound 24 | Mcl-1 | Fluorescence Polarization | 100 nM | |

| Compound 24 | Bfl-1 | Fluorescence Polarization | 100 nM | |

| 3,4-dihydroxybenzoic acid | Histone Deacetylases (HDACs) | Enzyme Activity Assay | Demonstrated Inhibition |

Cell-based assays provide insight into a compound's activity in a more complex biological context. For the indole-benzoic acid class, these assays often assess anti-inflammatory and anti-cancer effects.

The cytotoxic activity of benzoic acid and indole (B1671886) derivatives is commonly evaluated against a panel of human cancer cell lines using viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These studies have demonstrated that derivatives can inhibit the growth of various cancer cell lines, including those from colon, lung, and breast cancers. For example, the selective binding profile of Mcl-1/Bfl-1 inhibitors was shown to translate to on-target cellular activity in model lymphoma cell lines.

In the context of inflammation, related indole derivatives have been assessed for their ability to modulate inflammatory responses in cellular models. Studies have utilized lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells to measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-6).

Biophysical techniques are employed to confirm direct physical interaction between a compound and its protein target and to quantify the binding affinity.

Bio-Layer Interferometry (BLI) is a label-free optical technique used to measure biomolecular interactions in real-time. This method was used to validate the direct binding of 2,5-substituted benzoic acid derivatives to Mcl-1 and Bfl-1 proteins. In these experiments, biotinylated anti-apoptotic proteins are immobilized on the sensor tip, and the binding of the compound is measured, allowing for the calculation of the equilibrium dissociation constant (Kᴅ). This technique confirmed that a compound from this class, 23 (2-(3-(tert-butyl)-5-(N-(4-chlorophenyl)sulfamoyl)-4-methoxyphenyl)-5-((4-fluorophenethyl)thio)benzoic acid), demonstrated dose-dependent binding to Mcl-1.

| Compound Analogue | Target Protein | Assay Technology | Measured Value (Kᴅ) | Source |

|---|---|---|---|---|

| Compound 23 | Mcl-1 | Bio-Layer Interferometry (BLI) | 490 nM |

In Vivo Pharmacological Evaluation in Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies using animal models to assess their pharmacological effects and potential therapeutic efficacy in a whole-organism setting.

Standard preclinical animal models are used to evaluate the anti-inflammatory properties of new chemical entities. Common models include carrageenan-induced paw edema in rats, which assesses acute inflammation, and the acetic acid-induced writhing test in mice, which evaluates peripheral analgesic activity related to the inhibition of inflammatory mediators like prostaglandins (B1171923).

For example, a study on 5-acetamido-2-hydroxy benzoic acid , a related benzoic acid derivative, demonstrated peripheric anti-nociceptive activity in the acetic acid-induced writhing test, indicating its ability to interfere with inflammatory pain pathways in vivo. While these models are standard for evaluating the anti-inflammatory potential of benzoic acid derivatives, specific in vivo anti-inflammatory data for 2-(1H-indol-5-yl)benzoic acid is not detailed in the reviewed literature.

| Compound Analogue | Animal Model | Measured Endpoint | Result (ED₅₀) | Source |

|---|---|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid | Acetic Acid-Induced Writhing (Mouse) | Reduction in writhing behavior | 4.95 mg/kg |

For compounds showing strong in vitro efficacy against targets relevant to a specific disease, such as cancer, evaluation in corresponding animal models is a critical next step. These models can include xenografts, where human cancer cells are implanted into immunocompromised mice, or syngeneic models that use cancer cells from the same genetic background as the host animal.

Research on a related amino benzoic acid derivative, DAB-1 , has demonstrated its antitumor efficacy in murine models of bladder cancer. The study showed that the compound was associated with a significant decrease in tumor cell proliferation. Similarly, other studies have utilized mouse models to investigate the development of hepatocellular and mammary carcinomas, demonstrating the utility of such models for evaluating compounds from this chemical class.

Preclinical Assessment of Efficacy and Selectivity

Following a comprehensive review of publicly available scientific literature, no specific preclinical studies detailing the efficacy and selectivity of the compound this compound were identified. Research on structurally related molecules, such as other substituted benzoic acid derivatives, has been reported, but direct experimental data on the biological activity, inhibitory concentrations (e.g., IC50 values), or selectivity profile for this compound is not present in the accessed scientific databases and research articles.

Therefore, the presentation of detailed research findings and data tables on the preclinical efficacy and selectivity for this specific compound is not possible at this time.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-(1H-indol-5-yl)benzoic Acid". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit a series of distinct signals corresponding to the protons of the indole (B1671886) and benzoic acid moieties. The aromatic protons of the benzoic acid ring and the indole ring will likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the electronic effects of the carboxylic acid group and the indole ring. The proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature. The N-H proton of the indole ring is also anticipated to be a broad singlet in the downfield region.